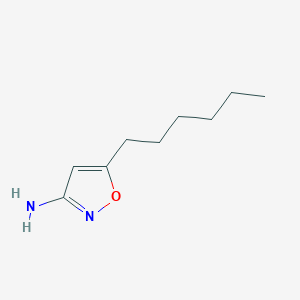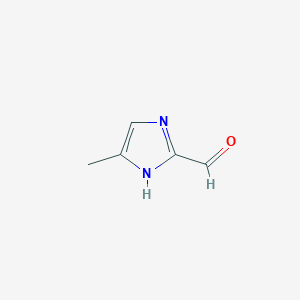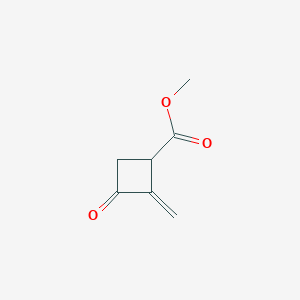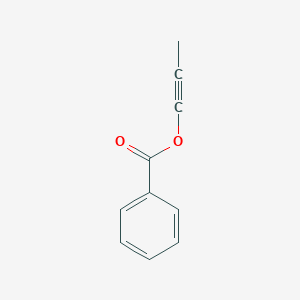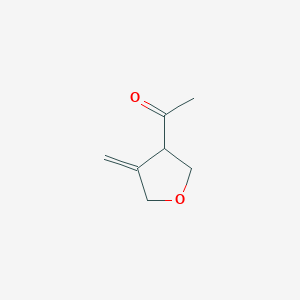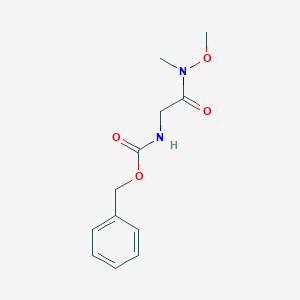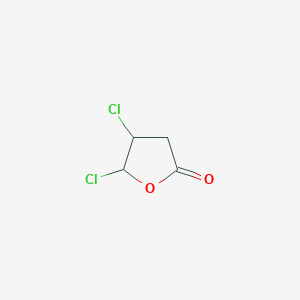
4,5-Dichlorooxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichlorooxolan-2-one (DCO) is a chemical compound used in scientific research for various purposes. It is a cyclic carbonate derivative of glycerol and is also known as dichloromethyl oxirane. DCO is a highly reactive chemical that is used in the synthesis of various organic compounds.
Wirkmechanismus
DCO is a highly reactive chemical that can react with various nucleophiles such as alcohols, amines, and thiols. DCO reacts with nucleophiles to form cyclic carbonates. The reaction is catalyzed by various catalysts such as zinc, magnesium, and aluminum compounds. DCO can also react with water to form glycerol and hydrogen chloride gas.
Biochemical and Physiological Effects:
DCO is not used in drug usage or dosage, and therefore, the biochemical and physiological effects of DCO are not fully understood. However, DCO is known to be a highly reactive chemical that can react with various biological molecules such as proteins, nucleic acids, and lipids. DCO can also cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
DCO is a highly reactive chemical that is used in various laboratory experiments. The advantages of DCO include its high reactivity, low toxicity, and ease of synthesis. The limitations of DCO include its highly reactive nature, which can make it difficult to handle, and its potential to cause irritation to the skin, eyes, and respiratory system.
Zukünftige Richtungen
There are several future directions for the use of DCO in scientific research. DCO can be used in the synthesis of new organic compounds with unique properties. DCO can also be used in the preparation of new materials with improved mechanical and thermal properties. DCO can be used in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety. DCO can also be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4,5-Dichlorooxolan-2-one (DCO) is a highly reactive chemical that is used in scientific research for various purposes. DCO is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. DCO is a highly reactive chemical that can react with various nucleophiles and cause irritation to the skin, eyes, and respiratory system. The advantages of DCO include its high reactivity, low toxicity, and ease of synthesis. The limitations of DCO include its highly reactive nature, which can make it difficult to handle. There are several future directions for the use of DCO in scientific research, including the synthesis of new organic compounds and the development of new catalysts for organic reactions.
Synthesemethoden
DCO can be synthesized by the reaction of glycerol with phosgene in the presence of a base. The reaction produces DCO and hydrogen chloride gas. DCO can also be synthesized by the reaction of glycerol with chloroform in the presence of a base. The reaction produces DCO and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
DCO is used in scientific research for various purposes. It is used as a building block in the synthesis of various organic compounds such as cyclic carbonates, lactones, and amino acids. DCO is also used in the synthesis of chiral compounds. DCO is used as a reagent in the preparation of polyurethanes and polycarbonates. DCO is used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
114434-99-0 |
|---|---|
Produktname |
4,5-Dichlorooxolan-2-one |
Molekularformel |
C4H4Cl2O2 |
Molekulargewicht |
154.98 g/mol |
IUPAC-Name |
4,5-dichlorooxolan-2-one |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1-3(7)8-4(2)6/h2,4H,1H2 |
InChI-Schlüssel |
XBHAKMVKQPJLNK-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1=O)Cl)Cl |
Kanonische SMILES |
C1C(C(OC1=O)Cl)Cl |
Synonyme |
2(3H)-Furanone,4,5-dichlorodihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




